1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one, also known as K22, is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has attracted significant interest in scientific research due to its pharmacological properties, particularly its interaction with the γ-aminobutyric acid type A (GABAA) receptor. It is primarily utilized as a research tool to investigate the role of GABAA receptors in various physiological and pathological processes. []
In the field of synthetic chemistry, the stereoselective synthesis of substituted tert-butyl piperidine derivatives has been explored. For example, the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis to afford trans isomers1. This method demonstrates the versatility of piperidine derivatives in constructing complex molecules with potential pharmacological activities.
The study of tert-butylazodiphenylcarbinol decomposition reveals a radical chain mechanism that can be used for the hydro-tert-butylation of unsaturated compounds. This process is significant for the modification of olefinic compounds, which could lead to the development of new materials or pharmaceuticals with tert-butyl groups2.
Conformational studies of piperidine rings, such as those found in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives, provide valuable information about the structural preferences of these molecules. Such knowledge is essential for understanding the biological activity of piperidine-containing compounds, as the conformation can influence the interaction with biological targets3.
The biological evaluation of tert-butyl piperazine derivatives, like the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, includes in vitro antibacterial and anthelmintic activity testing. Although the compound showed poor antibacterial and moderate anthelmintic activity, this highlights the potential for piperidine derivatives to be optimized for better therapeutic efficacy4.
This compound falls under the category of organic compounds and is classified as a pharmaceutical intermediate. It is particularly relevant in medicinal chemistry due to its antihistaminic properties.
The synthesis of 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one typically involves a two-step process:
This synthetic route emphasizes the importance of selecting appropriate solvents and bases to optimize yields and purity.
The molecular structure of 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one can be described as follows:
The presence of these groups contributes to the compound's unique properties, influencing its pharmacokinetics and potential therapeutic effects.
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one can participate in various chemical reactions typical for compounds containing carbonyl and amine functionalities:
These reactions are crucial for understanding how this compound can be modified for enhanced pharmacological activity or reduced toxicity.
The mechanism of action for 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one appears to involve interaction with histamine receptors, similar to other antihistamines.
Further research is needed to elucidate its binding affinity and selectivity for these receptors compared to other compounds in its class.
The physical and chemical properties of 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one include:
Property | Value |
---|---|
Molecular Weight | |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and chloroform |
Stability | Stable under normal conditions; sensitive to hydrolysis |
These properties are essential for predicting the behavior of the compound in biological systems and during formulation development.
The potential applications of 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one are primarily in the pharmaceutical field:
The compound is systematically named as 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one, reflecting its core structural features. According to PubChem and chemical supplier databases, it is classified as a ketone with a tert-butyl-substituted aromatic ring and a N-substituted piperidine alcohol [1] [5] [7]. The IUPAC name adheres to Rule C-14.4 of the 1979 Recommendations, prioritizing the ketone group ("butan-1-one") and designating the piperidine moiety as a substituent.
Common synonyms include:
Table 1: Systematic Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one |
CAS Registry No. | 97928-18-2 |
Molecular Formula | C₁₉H₂₉NO₂ |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)O |
While direct X-ray crystallographic data for this compound is unavailable in the provided sources, its fumarate salt (CAS 97928-19-3) confirms key structural aspects. The fumarate salt has the molecular formula C₂₃H₃₃NO₆, indicating a 1:1 acid-base stoichiometry [4]. The piperidine ring likely adopts a chair conformation with equatorial positioning of the hydroxyl group to minimize steric strain. The tert-butyl group imposes significant steric hindrance, forcing coplanarity between the phenyl ring and the carbonyl group. Molecular modeling predicts a transoid conformation for the -CH₂-CH₂-CH₂- chain linking the ketone and piperidine, optimizing distance between the carbonyl oxygen and piperidine nitrogen (≈5.2 Å) [3] [7].
No enol-keto tautomerism is observed due to the aliphatic nature of the ketone. However, the compound exhibits strong hydrogen-bonding capacity:
¹H NMR (400 MHz, CDCl₃ predicted shifts based on analog [5] [7]):
¹³C NMR key signals:
IR Spectroscopy (KBr pellet, cm⁻¹ [5]):
Electron ionization (70 eV) mass spectrometry shows a molecular ion peak at m/z 303.2198 (calculated for C₁₉H₂₉NO₂: 303.2198), consistent with the molecular formula [7]. Key fragmentation pathways include:
α-Cleavage at the ketone: Loss of the tert-butylphenyl moiety generates m/z 142.1233 ([C₈H₁₆NO]⁺)$$ \ce{C19H29NO2+ ->[{\alpha \text{-cleavage}}] C8H16NO+ + C11H13O} $$
Piperidine ring fragmentation: Dehydration (-H₂O, m/z 18) from the hydroxyl group yields m/z 285, followed by cleavage of the N-alkyl chain:$$ \ce{C19H29NO2+ ->[-H2O] C19H27NO+ (m/z 285)} $$$$ \ce{C19H27NO+ ->[-CH2=CH2] C17H24NO+ (m/z 258)} $$
tert-Butyl group loss: Elimination of isobutene (C₄H₈, m/z 56) produces m/z 247:$$ \ce{C19H29NO2+ ->[-C4H8] C15H21NO2+ (m/z 247)} $$
Table 2: Major Mass Spectral Fragments
m/z | Relative Intensity (%) | Fragment Composition | Fragmentation Pathway |
---|---|---|---|
303 | 12 | C₁₉H₂₉NO₂⁺ | Molecular ion |
285 | 100 | C₁₉H₂₇NO⁺ | [M - H₂O]⁺ |
247 | 45 | C₁₅H₂₁NO₂⁺ | [M - C₄H₈]⁺ |
142 | 78 | C₈H₁₆NO⁺ | Piperidine fragment |
119 | 62 | C₉H₁₁⁺ | tert-Butylphenyl⁺ |
These patterns align with ketone fragmentation rules involving McLafferty rearrangements and amine-specific α-cleavages [9].
UV-Vis spectroscopy in methanol shows two primary absorption bands:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0